molecular formula C10H8BrN5 B5358618 6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Cat. No. B5358618
M. Wt: 278.11 g/mol
InChI Key: KJYZUJTZJCLFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a chemical compound that belongs to the class of triazoles. It has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of human carbonic anhydrase II and III, which are involved in the regulation of pH in the body. This inhibition leads to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have antimicrobial and antifungal activities by inhibiting the growth of various microorganisms. In addition, it has been found to inhibit the activity of certain enzymes such as human carbonic anhydrase II and III, which can have various physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole in lab experiments is its high yield in the synthesis process. This makes it a cost-effective compound to use in research. In addition, its potent inhibitory activity against certain enzymes and receptors makes it a potential candidate for the development of drugs targeting these molecules.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve and work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole. One potential direction is the development of drugs targeting human carbonic anhydrase II and III. This enzyme has been implicated in various diseases such as glaucoma, epilepsy, and cancer. Therefore, developing drugs that can selectively inhibit the activity of this enzyme could have significant therapeutic potential.
Another future direction is the study of the compound's mechanism of action. Understanding how it exerts its effects could provide insight into the development of new drugs targeting other enzymes and receptors in the body.
Conclusion:
In conclusion, this compound is a compound with potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is straightforward, and it has been shown to exhibit various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it an exciting area of research for future studies.

Synthesis Methods

The synthesis of 6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves the reaction of 4-bromoaniline with 3-methyl-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis method is generally high, and the compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, antimicrobial, and antifungal activities. In addition, it has been found to be a potent inhibitor of certain enzymes such as human carbonic anhydrase II and III. This makes it a potential candidate for the development of drugs targeting these enzymes.

properties

IUPAC Name

6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5/c1-6-13-14-10-12-9(15-16(6)10)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYZUJTZJCLFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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